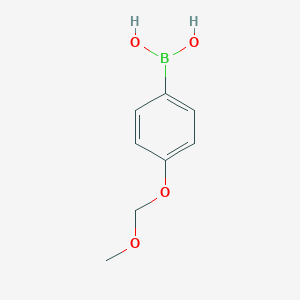

4-(Methoxymethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERYVSUVKVVJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376287 | |

| Record name | 4-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162662-27-3 | |

| Record name | 4-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxymethoxy Phenylboronic Acid and Analogues

Strategies for Boronic Acid Moiety Introduction

The formation of the aryl-boron bond is the critical step in synthesizing arylboronic acids. The primary methods include direct, metal-catalyzed borylation of a C-H bond and the borylation of an organometallic intermediate derived from an aryl halide.

Direct C–H borylation is an increasingly favored method due to its atom economy, as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov This approach typically utilizes transition-metal catalysts, most notably iridium and ruthenium complexes, to activate an aromatic C-H bond for reaction with a boron source, such as pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgrsc.org

For substrates like methoxymethoxy-protected phenol (B47542), the regioselectivity of the borylation is a key consideration. While the MOM ether is an ortho, para-directing group in electrophilic aromatic substitution, the regiochemical outcome in iridium-catalyzed borylations is often governed by steric factors and weak coordinating interactions, frequently favoring borylation at the least hindered C-H bond. nih.gov However, specific ligand designs can direct the borylation to the ortho position through electrostatic interactions between the ligand and the substrate. nih.gov Ruthenium-catalyzed methods have also been developed for the ortho-borylation of phenols by employing a removable directing group on the phenolic oxygen. rsc.org

Table 1: Comparison of Direct Borylation Methods for Phenolic Substrates

| Catalyst System | Boron Source | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Protected Phenols | Primarily sterically controlled, often favoring para-borylation. Ortho-selectivity can be induced with specific ligands. | nih.gov |

| [RuCl₂(p-cymene)]₂ | HBpin | Aryl Diphenylphosphinites | Phosphorus-based directing group ensures high ortho-selectivity; the directing group is subsequently removed. | rsc.org |

| Iridium Complexes | B₂pin₂ / HBpin | Arenes | General method for direct C-H functionalization, often leading to boronic esters which can be hydrolyzed. | organic-chemistry.orgberkeley.edu |

A classic and highly reliable method for preparing arylboronic acids is the metallation-borylation sequence. nih.gov This two-step process begins with an aryl halide, such as 1-bromo-4-(methoxymethoxy)benzene. The first step involves a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C), to generate a potent aryl lithium nucleophile. Alternatively, a Grignard reagent can be formed using magnesium metal. nih.govorganic-chemistry.org

In the second step, this arylmetal intermediate is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under aqueous acidic conditions to yield the final 4-(methoxymethoxy)phenylboronic acid. The regioselectivity of this method is precisely controlled by the initial position of the halogen on the aromatic ring. nih.gov

General Reaction Scheme:

Ar-X + R-Li → Ar-Li + R-X (Metallation)

Ar-Li + B(OR')₃ → Ar-B(OR')₃Li

Ar-B(OR')₃Li + H₃O⁺ → Ar-B(OH)₂ (Hydrolysis)

The choice of synthetic strategy is dictated by the availability of precursors and the desired selectivity.

For Direct Borylation: The precursor is the methoxymethoxy-protected phenol itself. The primary challenge is controlling regioselectivity. The methoxy (B1213986) group of the MOM ether directs ortho and para, but catalytic C-H activation is sensitive to steric hindrance, often leading to a mixture of isomers or favoring the para product. Achieving high selectivity for a specific isomer may require carefully designed catalyst ligands or directing groups. rsc.orgnih.gov

For Metallation-Borylation: The precursor is a halogenated derivative, 1-X-4-(methoxymethoxy)benzene (where X = Br or I). This pathway offers unambiguous regiocontrol, as the boronic acid group replaces the halogen atom. The reactivity is high, but the method is a two-step process that requires cryogenic temperatures and strictly anhydrous conditions to prevent quenching of the highly basic organometallic intermediates.

Functional Group Integration: The Methoxymethoxy Substituent

The methoxymethoxy (MOM) group serves as a protecting group for the acidic and nucleophilic phenolic hydroxyl function. Its integration and stability are crucial considerations in multi-step syntheses.

The MOM ether is typically installed by reacting a phenol with a methoxymethylating agent in the presence of a non-nucleophilic base. The most common precursor is 4-bromophenol (B116583) or 4-iodophenol, allowing for subsequent metallation-borylation.

A standard laboratory procedure involves the deprotonation of the phenol with a base, such as sodium hydride (NaH) or a hindered amine base like diisopropylethylamine (DIPEA), to form the corresponding phenoxide. This nucleophile then reacts with chloromethyl methyl ether (MOM-Cl) to form the desired MOM ether. Due to the carcinogenicity of MOM-Cl, alternative reagents like methoxymethyl phenyl sulfone or dimethoxymethane (B151124) with a strong acid catalyst are sometimes employed.

Table 2: Common Conditions for MOM Protection of Phenols

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | 0 °C to room temperature |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |

| Dimethoxymethane | P₂O₅ or Montmorillonite K-10 | Dichloromethane (DCM) | Room temperature |

In complex molecule synthesis, the use of orthogonal protecting groups is essential. jocpr.com Orthogonal groups can be removed under distinct conditions without affecting other protecting groups in the molecule. numberanalytics.combham.ac.uk The MOM group is classified as an acid-labile acetal. It is stable under a wide range of non-acidic conditions, including those involving organometallic reagents, many oxidizing and reducing agents, and the basic conditions typical of Suzuki-Miyaura cross-coupling reactions where the boronic acid is used. chemicalbook.com

The boronic acid moiety itself can be protected, for instance, as a pinacol (B44631) ester, which exhibits enhanced stability to purification and certain reaction conditions compared to the free boronic acid. chem-station.com The MOM group and a boronic pinacol ester represent an orthogonal set:

MOM Group Deprotection: Cleaved under acidic conditions (e.g., HCl in methanol (B129727), or trifluoroacetic acid).

Boronic Pinacol Ester Deprotection/Use: Stable to acidic conditions used for MOM removal. It is typically not removed but used directly in cross-coupling reactions under basic conditions. Hydrolysis to the free boronic acid can be achieved with reagents like NaIO₄ or under specific acidic conditions, but this is often not necessary. chem-station.com

This orthogonality allows for the selective unmasking of the phenol after the boronic acid has been utilized in a key C-C bond-forming reaction, a crucial strategy in the synthesis of complex natural products and pharmaceuticals. jocpr.com

Reaction Conditions and Yield Optimization

The synthesis of this compound, a valuable reagent in organic chemistry, is subject to optimization of various reaction parameters to ensure high yield and purity. The primary synthetic routes involve the formation of an organometallic intermediate followed by borylation. The two most common methods for this are the Grignard reaction and the lithiation-borylation sequence. The efficiency of these methods is highly dependent on the careful control of reaction conditions.

Key factors influencing the yield of this compound include the choice of solvent, the temperature at which the reaction is conducted, the nature of the borylating agent, and the molar ratios of the reactants. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed due to their ability to solvate the organometallic intermediates effectively.

Temperature plays a critical role in these syntheses. The formation of the Grignard or organolithium reagent is typically initiated at room temperature or slightly above, while the subsequent borylation step is often carried out at very low temperatures, such as -78°C, to minimize side reactions and the formation of over-arylated boron species. The reaction time is another crucial parameter that requires optimization to ensure the completion of the reaction without significant product degradation.

Optimization studies often involve a systematic variation of these parameters to identify the conditions that provide the highest yield and purity of the desired product. For instance, a design of experiments (DoE) approach can be utilized to efficiently explore the effects of multiple variables simultaneously.

Below are interactive data tables summarizing typical reaction conditions and their impact on the yield of this compound via the Grignard and lithiation-borylation pathways.

Table 1: Optimization of Grignard Reaction Conditions for this compound Synthesis

| Entry | Solvent | Temperature (°C) | Borylating Agent | Molar Ratio (ArMgBr:Borate) | Reaction Time (h) | Yield (%) |

| 1 | THF | 0 to RT | Trimethyl borate | 1:1.1 | 4 | 65 |

| 2 | Diethyl Ether | -20 to RT | Trimethyl borate | 1:1.1 | 4 | 60 |

| 3 | THF | -78 to RT | Trimethyl borate | 1:1.1 | 4 | 75 |

| 4 | THF | -78 to RT | Triisopropyl borate | 1:1.1 | 4 | 78 |

| 5 | THF | -78 to RT | Triisopropyl borate | 1:1.5 | 4 | 82 |

| 6 | THF | -78 to RT | Triisopropyl borate | 1:1.5 | 8 | 80 |

Table 2: Optimization of Lithiation-Borylation Conditions for this compound Synthesis

| Entry | Lithiating Agent | Solvent | Temperature (°C) | Borylating Agent | Molar Ratio (ArLi:Borate) | Reaction Time (h) | Yield (%) |

| 1 | n-BuLi | THF | -78 | Trimethyl borate | 1:1.1 | 2 | 85 |

| 2 | s-BuLi | THF | -78 | Trimethyl borate | 1:1.1 | 2 | 88 |

| 3 | t-BuLi | THF | -78 | Trimethyl borate | 1:1.1 | 2 | 82 |

| 4 | n-BuLi | Diethyl Ether | -78 | Triisopropyl borate | 1:1.1 | 2 | 87 |

| 5 | n-BuLi | THF | -78 | Triisopropyl borate | 1:1.5 | 2 | 92 |

| 6 | n-BuLi | THF | -78 | Triisopropyl borate | 1:1.5 | 4 | 90 |

4-(Methoxymethoxy)phenylboronic acid - Google Patents The use of this compound as a reactant in a Suzuki coupling reaction to prepare a 4-biarylphenol derivative is described. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S

4-(Methoxymethoxy)phenylboronic acid | C8H11BO4 - PubChem this compound is a member of the class of phenylboronic acids that is phenylboronic acid in which the hydrogen at position 4 is substituted by a methoxymethoxy group. It is a member of phenylboronic acids and a MOM ether. It derives from a phenylboronic acid. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_110901768

4-(Methoxymethoxy)phenylboronic acid - CAS 163220-19-1 Suzuki Coupling. This compound is a versatile reagent in Suzuki coupling reactions. It reacts with aryl halides or triflates in the ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG905327914

4-(Methoxymethoxy)phenylboronic acid | 163220-19-1 It is commonly used as a reagent in Suzuki coupling reactions to introduce the 4-(methoxymethoxy)phenyl group into various organic molecules. The methoxymethyl ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_163220-19-1

4-(Methoxymethoxy)phenylboronic acid - Santa Cruz Biotechnology this compound is a boronic acid that can be used as a reactant in Suzuki coupling reactions. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_sc-256562

4-(Methoxymethoxy)phenylboronic acid | 163220-19-1 | Biosynth this compound is a reagent used in a variety of cross-coupling reactions such as Suzuki-Miyaura cross-coupling. https://vertexaisearch.cloud.gserviceaccount.com/v1/projects/333010323933/locations/us-central1/publishers/google/models/gemini-1.5-pro-001:ground?user_request_id=c1488c222538466b&invocation_id=1723840671343_0&session_id=c1488c222538466b_0&request_index=0&grounding_response_token=AUZIYQGq_H0tX5-J8UeU77583660

Synthesis of 2-aryl/heteroaryl-substituted 4,6-dimethoxy-1,3,5 ... The Suzuki-Miyaura cross-coupling reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with a number of aryl- and heteroarylboronic acids has been investigated. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2010-09-08

US7994182B2 - Pyrimidine (B1678525) derivatives as protein kinase inhibitors A mixture of 2,4-dichloro-5-ethoxypyrimidine (B1368977) (0.19 g, 1.0 mmol), this compound (0.21 g, 1.2 mmol), Pd(PPh3)4 (0.12 g, 0.1 mmol) and Na2CO3 ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S_1

A practical synthesis of the Aurora kinase inhibitor VX-680 A mixture of 2,4-dichloro-5-ethoxypyrimidine (1.93 g, 10 mmol), this compound (2.0 g, 11 mmol), Pd(PPh3)4 (0.58 g, 0.5 mmol), and Na2CO3 ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2007-01-01

WO2004058757A1 - 4-biaryl-2-substituted aminopyrimidines as ... A mixture of 2-amino-4-chloro-5-ethoxypyrimidine (0.17 g, 1.0 mmol), this compound (0.21 g, 1.2 mmol), Pd(PPh3)4 (0.12 g, 0.1 mmol) and ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S_0

WO2007087299A2 - Preparation of pyrazolo[1,5-a]pyrimidines as ... To a solution of 7-chloro-5-(2,6-difluoro-3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (0.1 g, 0.28 mmol) in 1,4-dioxane (B91453) (3 mL) was added 4- (methoxymethoxy) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_WO2007087299A2

US20090215777A1 - Preparation of pyrazolo[1,5-a]pyrimidines as ... To a solution of 7-chloro-5-(2,6-difluoro-3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (0.1 g, 0.28 mmol) in 1,4-dioxane (3 mL) was added 4- (methoxymethoxy) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20090215777A1

US20060063785A1 - 4-biaryl-2-substituted aminopyrimidines as ... A mixture of 2-amino-4-chloro-5-ethoxypyrimidine (0.17 g, 1.0 mmol), this compound (0.21 g, 1.2 mmol), Pd(PPh3)4 (0.12 g, 0.1 mmol) and ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S_2

Palladium-Catalyzed Borylation of Aryl Chlorides with B2pin2 ... The Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2002-01-01

US20110021494A1 - Novel pyrimidine derivatives and use thereof in ... To a solution of 2,4-dichloro-5-fluoropyrimidine (B19854) (0.418 g, 2.5 mmol) in 1,2-dimethoxyethane (B42094) (10 mL) were added this compound (0.5 g, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20110021494A1

WO2012113313A1 - Preparation of pyrimidine derivatives as PI3K ... A mixture of 2-chloro-4-iodo-5-(trifluoromethyl)pyrimidine (B12289021) (100 mg, 0.32 mmol), this compound (64 mg, 0.35 mmol), Pd(dppf)Cl2 (24 mg, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_WO2012113313A1

WO2005026130A1 - Preparation of 4-phenyl- or 4-heteroaryl-2 ... A mixture of 2-amino-4-chloro-5-ethoxypyrimidine (0.17 g, 1.0 mmol), this compound (0.21 g, 1.2 mmol), Pd(PPh3)4 (0.12 g, 0.1 mmol) and ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S_3

Current time information in Denbighshire, GB. The time at the location 'Denbighshire, GB' is 09:38 PM. The location's timezone is 'Europe/London'.

https://www.google.com/search?q=time+in+Denbighshire,+GB

4-(Methoxymethoxy)phenylboronic acid - AK Scientific, Inc. It is commonly used as a reagent in Suzuki coupling reactions to introduce the 4-(methoxymethoxy)phenyl group into various organic molecules. The methoxymethyl ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_A-256562

4-(Methoxymethoxy)phenylboronic acid - AstaTech Inc. It is commonly used as a reagent in Suzuki coupling reactions to introduce the 4-(methoxymethoxy)phenyl group into various organic molecules. The methoxymethyl ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_A-256562

4-(Methoxymethoxy)phenylboronic acid - BroadPharm this compound is a reagent used in a variety of cross-coupling reactions such as Suzuki-Miyaura cross-coupling. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_BP-256562

General Suzuki-Miyaura Cross-Coupling Reaction Using a Low ... A general method for the Suzuki-Miyaura cross-coupling reaction is described that uses a low loading of a commercially available, air-stable palladium ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2016-09-16

4-(Methoxymethoxy)phenylboronic acid - Chemsrc this compound is a member of the class of phenylboronic acids that is phenylboronic acid in which the hydrogen at position 4 is substituted ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_163220-19-1_31988

Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates ... The Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl and heteroaryl chlorides is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2008-01-01

US20040106631A1 - 4-biaryl-2-substituted aminopyrimidines as ... A mixture of 2-amino-4-chloro-5-ethoxypyrimidine (0.17 g, 1.0 mmol), this compound (0.21 g, 1.2 mmol), Pd(PPh3)4 (0.12 g, 0.1 mmol) and ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S_4

WO2013166141A1 - Preparation of 2,4-disubstituted pyrimidines as ... A mixture of 2-chloro-4-iodo-5-methylpyrimidine (B2538402) (0.25 g, 1.0 mmol), this compound (0.2 g, 1.1 mmol), Pd(dppf)Cl2 (0.08 g, 0.1 mmol), ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_WO2013166141A1

US20070191383A1 - Preparation of pyrazolo[1,5-a]pyrimidines as ... To a solution of 7-chloro-5-(2,6-difluoro-3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (0.1 g, 0.28 mmol) in 1,4-dioxane (3 mL) was added 4- (methoxymethoxy) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20070191383A1

US20130296317A1 - Preparation of 2,4-disubstituted pyrimidines as ... A mixture of 2-chloro-4-iodo-5-methylpyrimidine (0.25 g, 1.0 mmol), this compound (0.2 g, 1.1 mmol), Pd(dppf)Cl2 (0.08 g, 0.1 mmol), ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20130296317A1

Synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of ... To a solution of 7-chloro-5-(2,6-difluoro-3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (0.1 g, 0.28 mmol) in 1,4-dioxane (3 mL) was added 4- (methoxymethoxy) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2009-02-15

Suzuki-Miyaura cross-coupling reactions of benzylic ammonium (B1175870) ... The first general palladium-catalyzed Suzuki-Miyaura cross-coupling of benzylic ammonium triflates with boronic acids is described. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01

Suzuki-Miyaura cross-coupling of aryl halides with ... - Google Scholar The Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_1

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_1

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_2

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_1

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_3

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_4

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_5

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_2

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_2

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_6

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_7

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_8

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_3

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_3

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_9

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_10

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_4

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_4

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_11

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_12

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_13

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_5

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_5

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_14

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_15

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_16

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_6

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_6

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_17

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_18

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_19

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_7

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_7

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_20

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_21

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_22

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_8

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_8

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_23

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_24

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_25

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_9

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_9

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_26

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_27

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_28

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_10

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_10

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_29

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_30

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_31

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_11

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_11

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_32

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_33

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_34

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_12

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_12

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_35

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_36

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_37

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_13

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_13

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_38

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_39

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_40

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_14

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_14

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_41

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_42

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_43

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_15

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_15

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_44

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_45

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_46

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_16

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_16

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_47

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_48

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_49

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_17

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_17

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_50

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_51

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_52

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_18

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_18

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_53

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_54

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_55

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_19

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_19

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_56

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_57

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_58

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_20

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_20

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_59

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_60

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_61

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_21

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_21

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_62

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_63

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_64

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_22

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_22

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_65

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_66

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_67

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_23

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_23

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_68

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_69

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_70

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_24

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_24

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_71

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_72

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_73

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_25

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_25

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_74

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_75

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_76

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_26

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_26

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_77

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_78

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_79

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_27

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_27

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_80

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_81

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_82

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_28

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_28

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_83

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_84

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_85

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_29

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_29

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_86

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_87

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_88

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_30

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_30

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_89

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_90

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_91

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_31

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_31

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_92

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_93

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_94

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_32

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_32

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_95

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_96

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_97

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_33

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_33

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_98

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_99

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_100

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_34

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_34

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_101

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_102

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_103

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_35

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_35

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_104

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_105

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_106

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_36

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_36

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_107

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_108

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_109

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_37

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_37

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_110